

Introduction: The Strategic Importance of 5-Bromo-2-hydrazinopyrimidine

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Compound of Interest

Compound Name: 5-Bromo-2-hydrazinopyrimidine

Cat. No.: B1271978

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5-Bromo-2-hydrazinopyrimidine is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a reactive hydrazine group and a bromine-substituted pyrimidine core. This unique arrangement makes it an exceptionally valuable precursor for the synthesis of a wide array of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.^{[1][2]} These scaffolds are prominent in drug discovery, exhibiting a broad spectrum of biological activities, including potent protein kinase inhibition for targeted cancer therapy.^{[1][3]} This guide provides a comprehensive overview of the synthesis, spectral characteristics, and core reactivity of **5-Bromo-2-hydrazinopyrimidine**, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectral Data

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of **5-Bromo-2-hydrazinopyrimidine** are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 823-89-2 | [4] [5] |
| Molecular Formula | C ₄ H ₅ BrN ₄ | [4] [5] |
| Molecular Weight | 189.01 g/mol | [4] [5] |
| Appearance | Solid, typically a white to light yellow crystalline powder | [6] |
| Melting Point | 205-207 °C (decomposes) | [7] |
| Solubility | Soluble in polar organic solvents like DMF and alcohols; limited solubility in water. | [6] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere; -20°C is recommended for long-term stability. | [6] |

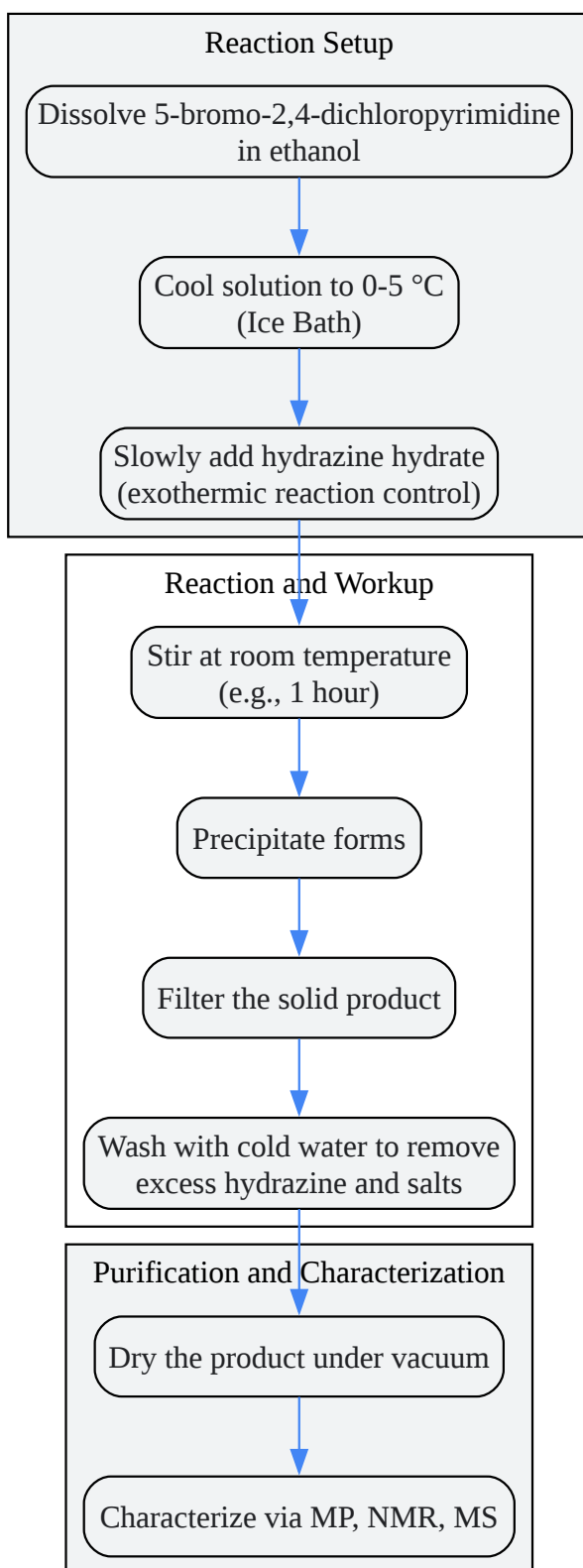
Table 2: Spectral Characterization Data

| Technique | Observed Features |
|---------------------|---|
| ^1H NMR | Expected signals include two distinct singlets for the pyrimidine ring protons (H-4 and H-6), and broad signals for the hydrazine moiety protons (-NH and -NH ₂), which are exchangeable with D ₂ O. |
| ^{13}C NMR | Expected signals for the four distinct carbon atoms of the pyrimidine ring, with the C-Br and C-N carbons showing characteristic chemical shifts. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazine group (typically in the 3200-3400 cm ⁻¹ region), along with C=N and C=C stretching vibrations from the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak [M] ⁺ and [M+2] ⁺ with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. The exact mass would be approximately 187.97 and 189.97 m/z. |

Synthesis and Purification

The most common and reliable synthesis of **5-Bromo-2-hydrazinopyrimidine** involves the nucleophilic substitution of a suitable dihalopyrimidine with hydrazine. The reaction leverages the higher reactivity of the chlorine atom at the C2 position compared to other positions on the pyrimidine ring.

Workflow for Synthesis of 5-Bromo-2-hydrazinopyrimidine



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Caption: Experimental workflow for the synthesis of **5-Bromo-2-hydrazinopyrimidine**.

Detailed Experimental Protocol: Synthesis

Causality: This protocol utilizes 5-bromo-2,4-dichloropyrimidine. The C4-chloro substituent is more susceptible to nucleophilic attack than the C2-chloro group. By carefully controlling the stoichiometry and temperature, hydrazine hydrate can selectively displace the chlorine at the C4 position, which upon tautomerization and further reaction yields the desired 2-hydrazino product. However, a more direct route from 5-bromo-2-chloropyrimidine is also common.^[8]

- **Reagents & Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable alcohol solvent such as ethanol or methanol.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0–5 °C. This is critical to control the exothermic reaction upon addition of the nucleophile.^[8]
- **Nucleophile Addition:** Add hydrazine hydrate (1.2 to 2.0 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.^[8]
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Isolation:** The product typically precipitates out of the solution as a solid. Collect the solid by vacuum filtration.
- **Purification:** Wash the filtered solid sequentially with chilled water and a small amount of cold ethanol to remove any unreacted starting materials and hydrazine salts.
- **Drying:** Dry the purified white to off-white solid under vacuum to yield **5-Bromo-2-hydrazinopyrimidine**.

Core Reactivity: Synthesis of Pyrazolo[1,5-a]pyrimidines

The most significant application of **5-Bromo-2-hydrazinopyrimidine** is its role as a precursor to pyrazolo[1,5-a]pyrimidines. This transformation is a classic example of a cyclocondensation reaction with 1,3-dicarbonyl compounds.^[9]

Reaction Mechanism

The reaction proceeds via a well-established pathway where the hydrazine acts as a binucleophile.

- **Initial Condensation:** The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.
- **Intramolecular Cyclization:** The second nitrogen atom of the hydrazine (the -NH- group adjacent to the pyrimidine ring) then attacks the remaining carbonyl group in an intramolecular fashion.
- **Dehydration/Aromatization:** A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

Causality: This protocol employs an acid catalyst (acetic acid) to facilitate the dehydration steps, which are crucial for both the initial hydrazone formation and the final aromatization of the ring system. The choice of a high-boiling solvent like ethanol allows the reaction to be conducted at reflux, ensuring sufficient energy to overcome the activation barriers for cyclization and dehydration.

- **Reagents & Setup:** In a round-bottom flask, suspend **5-Bromo-2-hydrazinopyrimidine** (1.0 eq) in ethanol.
- **Addition of Dicarbonyl:** Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) to the suspension.
- **Catalyst:** Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should become a clear solution before the product begins to precipitate.

- **Cooling & Isolation:** Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
- **Purification:** Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
- **Drying:** Dry the product to obtain the desired 2,7-dimethyl-5-bromopyrazolo[1,5-a]pyrimidine.

Safety and Handling

5-Bromo-2-hydrazinopyrimidine requires careful handling due to its potential toxicity.

- **Hazard Statements:** GHS classifications indicate that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
- **Precautions:** Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C is recommended to prevent degradation.

Conclusion

5-Bromo-2-hydrazinopyrimidine is a versatile and highly valuable reagent for the construction of complex nitrogen-containing heterocycles. Its straightforward synthesis and predictable reactivity, particularly in cyclocondensation reactions with 1,3-dicarbonyls, make it an indispensable tool for medicinal chemists and organic scientists. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel bioactive molecules and advanced materials.

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